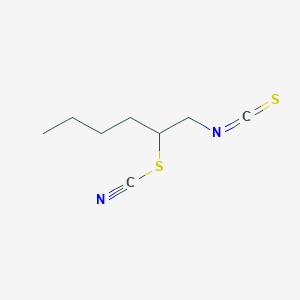

1-Isothiocyanatohexan-2-yl thiocyanate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61522-37-0 |

|---|---|

Molecular Formula |

C8H12N2S2 |

Molecular Weight |

200.3 g/mol |

IUPAC Name |

1-isothiocyanatohexan-2-yl thiocyanate |

InChI |

InChI=1S/C8H12N2S2/c1-2-3-4-8(12-6-9)5-10-7-11/h8H,2-5H2,1H3 |

InChI Key |

WNCHLCBWXSBYCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CN=C=S)SC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of the Thiocyanate (B1210189) Moiety

The thiocyanate group is a versatile functional unit in organic synthesis, serving as a precursor to various sulfur-containing compounds. rsc.org Its introduction into an alkyl substrate can be achieved through several pathways, each offering distinct advantages in terms of scope and reaction conditions.

Direct thiocyanation is a fundamental method for forming C-SCN bonds, typically proceeding via nucleophilic substitution. This approach involves the reaction of an alkyl substrate bearing a suitable leaving group, such as a halide (Cl, Br, I) or a sulfonate (e.g., tosylate, mesylate), with a thiocyanate salt. organic-chemistry.org

The reaction is generally conducted in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) to facilitate the Sₙ2 mechanism. The choice of the counter-ion for the thiocyanate salt (e.g., Na⁺, K⁺, NH₄⁺) can influence reactivity and solubility. organic-chemistry.org For instance, the synthesis of an alkyl thiocyanate from the corresponding alkyl bromide would proceed as outlined below.

Reaction Scheme for Direct Thiocyanation:

R-Br + KSCN → R-SCN + KBr

Key parameters for this transformation are summarized in the table below.

| Parameter | Description |

| Substrates | Primary and secondary alkyl halides/sulfonates |

| Reagents | NaSCN, KSCN, NH₄SCN |

| Solvents | DMF, DMSO, Acetone, Acetonitrile |

| Mechanism | Sₙ2 Nucleophilic Substitution |

| Products | Alkyl Thiocyanates |

It is important to note that the thiocyanate ion is an ambident nucleophile, meaning it can attack via the sulfur or nitrogen atom. In Sₙ2 reactions with most alkyl halides, attack via the sulfur atom is heavily favored, leading to the formation of the alkyl thiocyanate. However, the formation of isomeric isothiocyanates can sometimes be observed as a minor byproduct, particularly with more reactive substrates or under certain conditions. acs.org

Oxidative thiocyanation provides a powerful route for introducing the SCN group, especially through the functionalization of unsaturated C-C bonds in alkenes. These reactions typically involve the in-situ generation of an electrophilic thiocyanating agent, such as thiocyanogen (B1223195) ((SCN)₂), or a thiocyanate radical (•SCN), from a simple thiocyanate salt using a chemical oxidant. rsc.orgresearchgate.net

A variety of oxidants can be employed, including hypervalent iodine reagents like iodobenzene (B50100) diacetate (PIDA) or metal-based oxidants. rsc.org The reaction of an alkene with the generated electrophilic species often proceeds through a thiiranium ion intermediate, leading to the formation of vicinal difunctionalized products where one of the added groups is a thiocyanate. researchgate.net For example, the reaction can result in dithiocyanation or the incorporation of a solvent molecule or another nucleophile (e.g., aminothiocyanation).

In recent years, photocatalytic and electrochemical methods have emerged as green and efficient alternatives for C-SCN bond formation. rsc.orgresearchgate.net These techniques utilize light or electrical energy to generate reactive intermediates under mild conditions, avoiding the need for harsh chemical oxidants. rsc.orgrsc.org

Electrochemical Synthesis: In electrosynthesis, the thiocyanate anion (SCN⁻) is oxidized at the anode to produce the highly reactive thiocyanate radical (•SCN). rsc.orgthieme-connect.comrsc.org This radical can then engage in various transformations, including addition to alkenes or C-H functionalization. rsc.org This method is advantageous as it uses electrons as a traceless reagent and often proceeds without the need for supporting electrolytes. rsc.org

Photocatalytic Synthesis: Visible-light photoredox catalysis employs a photocatalyst that, upon light absorption, can mediate single-electron transfer (SET) processes. princeton.edu The excited photocatalyst can oxidize a thiocyanate salt to generate the thiocyanate radical, which subsequently reacts with the organic substrate. beilstein-journals.orgresearchgate.net This approach allows for the formation of C-SCN bonds under exceptionally mild conditions at room temperature. rsc.org

| Method | Principle | Reagents/Conditions | Advantages |

| Electrochemical | Anodic oxidation of SCN⁻ to •SCN radical. thieme-connect.com | Undivided cell, graphite (B72142) or platinum electrodes, constant current. thieme-connect.comtandfonline.com | Oxidant-free, environmentally friendly, high atom economy. rsc.org |

| Photocatalytic | SET from excited photocatalyst to SCN⁻ to generate •SCN radical. beilstein-journals.org | Visible light (e.g., blue LEDs), photocatalyst (e.g., Eosin Y, Ru/Ir complexes), NH₄SCN. rsc.orgbeilstein-journals.org | Mild conditions, high functional group tolerance, uses light as a renewable energy source. researchgate.net |

Achieving the desired regiochemistry is a paramount challenge in the synthesis of asymmetrically substituted compounds like 1-isothiocyanatohexan-2-yl thiocyanate. When introducing a thiocyanate group via the addition to an unsymmetrical alkene such as 1-hexene (B165129), the regiochemical outcome is dictated by the reaction mechanism.

Radical Addition: The addition of a thiocyanate radical (•SCN) to 1-hexene would likely proceed via the formation of the more stable secondary radical intermediate at the C-2 position. This would result in the SCN group being attached to the C-1 position, which is the opposite of the desired regiochemistry for the target molecule.

Electrophilic Addition: The addition of an electrophilic species like thiocyanogen ((SCN)₂) proceeds through a cyclic thiiranium ion intermediate. Subsequent nucleophilic attack typically occurs at the more substituted carbon atom (Markovnikov's rule). For 1-hexene, this would also lead to the nucleophile adding at C-2 and the thiocyanate at C-1.

Therefore, to install a thiocyanate group at the C-2 position of a hexane (B92381) chain starting from 1-hexene, a regioselective anti-Markovnikov process would be required, or a strategy involving a pre-functionalized substrate would need to be devised. nih.gov Methods that allow for such control are of significant interest in synthetic chemistry.

Methodologies for the Preparation of the Isothiocyanate Moiety

The isothiocyanate functional group is a key component of many biologically active compounds and a versatile synthetic handle. nih.gov While numerous methods exist for its synthesis, the conversion of primary amines is one of the most common and reliable routes.

A robust and widely used two-step method for preparing isothiocyanates involves the intermediacy of a dithiocarbamate (B8719985) salt. nih.govkiku.dkchemrxiv.org This approach is applicable to a broad range of primary amines, including both alkyl and aryl substrates. organic-chemistry.org

Step 1: Formation of the Dithiocarbamate Salt The first step is the reaction of a primary amine with carbon disulfide (CS₂), typically in the presence of a base such as triethylamine (B128534) (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO). kiku.dkmdpi.com The base deprotonates the initially formed dithiocarbamic acid to yield the corresponding dithiocarbamate salt, which often precipitates from the reaction mixture. kiku.dkmdpi.com

Reaction Scheme for Dithiocarbamate Formation:

R-NH₂ + CS₂ + Et₃N → [R-NH-C(S)S⁻][Et₃NH⁺]

Step 2: Desulfurization of the Dithiocarbamate Salt The isolated or in-situ generated dithiocarbamate salt is then treated with a desulfurizing agent. This reagent facilitates the elimination of a sulfur atom and the formation of the isothiocyanate product. A wide array of reagents has been developed for this purpose, ranging from classic reagents to milder, more modern alternatives. chemrxiv.org

The choice of desulfurizing agent can be critical for achieving high yields and compatibility with other functional groups in the molecule.

| Desulfurizing Agent | Typical Conditions | Notes |

| Tosyl Chloride (TsCl) | CH₂Cl₂, Et₃N organic-chemistry.org | A facile and general protocol. organic-chemistry.org |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | EtOH or CH₂Cl₂, catalytic DMAP or DABCO kiku.dk | Clean reaction with volatile byproducts (CO₂, COS, t-BuOH). kiku.dk |

| Propane phosphonic acid anhydride (B1165640) (T3P®) | One-pot reaction with amine and CS₂ organic-chemistry.org | Efficient desulfurating agent. organic-chemistry.org |

| Iron(III) Chloride (FeCl₃·6H₂O) | Aqueous/THF two-phase system mdpi.com | A one-pot process suitable for a range of amines. mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Water or protic solvents nih.govchemrxiv.org | A green and effective option for non-chiral substrates. nih.gov |

This methodology provides a reliable pathway to the isothiocyanate functional group, which would be the final step in a hypothetical synthesis of this compound from a 1-aminohexan-2-yl thiocyanate precursor.

Transition Metal-Catalyzed and Metal-Free Isothiocyanation Reactions

The introduction of the isothiocyanate moiety can be achieved through various modern synthetic methods, circumventing traditional, often hazardous reagents like thiophosgene.

Transition Metal-Catalyzed Reactions: Palladium-catalyzed C-H bond activation has emerged as a powerful tool for direct functionalization, including thiocyanation. nih.gov While typically applied to arenes, conceptual adaptation to aliphatic systems could provide a route to thiocyanate precursors. For instance, a directing group on a hexane derivative could guide a palladium catalyst to activate a specific C-H bond for subsequent reaction with an electrophilic SCN source. nih.gov Copper catalysts are also employed in isothiocyanation reactions, particularly in transformations involving primary amines and sources of difluorocarbene. mdpi.com

Metal-Free Reactions: Metal-free approaches offer advantages in terms of cost, toxicity, and ease of product purification. These methods often rely on activating agents or specific reaction conditions to achieve the desired transformation. The use of a Brønsted superacid like triflic acid can facilitate Friedel-Crafts type arylations of isothiocyanates, a principle that underscores the electrophilic nature of the isothiocyanate carbon. rsc.org For the synthesis of thiocyanates, iodine-mediated reactions with ammonium (B1175870) thiocyanate have proven effective for direct C-H thiocyanation of certain substrates. jchemlett.com Such methods could be explored for the functionalization of advanced hexane-based intermediates.

| Method | Catalyst/Reagent | Substrate Type | Potential Application for Target Compound | Reference |

|---|---|---|---|---|

| Pd-Catalyzed C-H Activation | PdCl2 | Arenes, Heteroarenes | Directed thiocyanation of a hexane precursor with a suitable directing group. | nih.gov |

| Copper-Catalyzed Isothiocyanation | Copper Catalyst | Primary Amines | Conversion of a 2-aminohexan-1-yl thiocyanate intermediate to the final product. | mdpi.com |

| Iodine-Mediated Thiocyanation | I2 / NH4SCN | (Hetero)aromatics | Could potentially be adapted for activating specific C-H bonds in functionalized alkanes. | jchemlett.com |

| Acid-Catalyzed Arylation | Triflic Acid | Arenes + Isothiocyanates | Demonstrates the electrophilic reactivity of the isothiocyanate group. | rsc.org |

Isocyanide-Isothiocyanate Interconversion Strategies

A prominent and modern strategy for synthesizing isothiocyanates involves the sulfurization of isocyanides. mdpi.com This reaction is attractive due to the availability of methods for isocyanide synthesis and the use of elemental sulfur, a readily available and environmentally benign reagent. digitellinc.com The conversion can be promoted under thermal conditions or, more efficiently, with catalysis by nucleophilic additives like amines (e.g., DBU). mdpi.comrsc.org

For the synthesis of this compound, a hypothetical precursor such as 1-isocyanohexan-2-yl thiocyanate could be subjected to sulfurization. The reaction involves the nucleophilic attack of the isocyanide carbon on elemental sulfur, leading directly to the isothiocyanate group. rsc.org This approach avoids harsh reagents and often proceeds with high efficiency. mdpi.com

| Catalyst/Promoter | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| DBU (catalytic) | Cyrene™ or γ-butyrolactone (GBL) | 40 °C | Sustainable conditions, high yields (34-95%). | rsc.org |

| Tertiary Amines | - | Harsher conditions required | Base promotes activation of sulfur. | mdpi.com |

| Selenium/Tellurium Catalysts | - | - | Catalyzes transformation but involves toxic chalcogens. | mdpi.com |

| Molybdenum Catalyst | Acetone | Reflux | Base-free approach, good to excellent yields. | mdpi.com |

Stereoselective Formation of Isothiocyanate Centers

The target molecule, this compound, possesses a chiral center at the C-2 position. Therefore, controlling the stereochemistry during synthesis is crucial for accessing enantiomerically pure forms. Stereoselective synthesis can be achieved by employing chiral starting materials or by using stereoselective reactions.

A viable strategy would involve starting with a stereodefined precursor, such as an optically active 2-aminohexan-1-ol. The stereocenter is set early, and subsequent transformations must proceed without racemization. For example, the conversion of a chiral primary amine to an isothiocyanate can be performed under mild conditions that preserve the stereochemical integrity of the adjacent chiral center. nih.gov Syntheses using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurating agent have been shown to convert chiral amino acid esters into isothiocyanates with low racemization. nih.gov This highlights the feasibility of retaining stereochemistry during the formation of the isothiocyanate group.

Convergent and Divergent Synthetic Pathways for Bifunctional Systems

The construction of a bifunctional molecule like this compound can be approached through either convergent or divergent pathways, with sequential functional group introduction or one-pot sequences being key strategies.

Sequential Functional Group Introduction

A sequential approach involves the stepwise introduction of the thiocyanate and isothiocyanate functionalities. This method allows for better control over the reaction at each step, minimizing side products. A possible sequence could start from 1-hexene.

Step 1: Halothiocyanation. Reaction of 1-hexene with a source of electrophilic thiocyanate (e.g., generated from KSCN and an oxidant) and a halide source could yield a halo-thiocyanate intermediate, such as 1-iodo-2-thiocyanatohexane.

Step 2: Azide (B81097) Formation. The halide at the C-1 position could be displaced by an azide ion (N₃⁻).

Step 3: Reduction. The resulting 1-azido-2-thiocyanatohexane is then reduced to the primary amine, 1-amino-2-thiocyanatohexane.

Step 4: Isothiocyanate Formation. Finally, the primary amine is converted to the isothiocyanate group using one of the many available methods, such as reaction with CS₂ followed by desulfurization. nih.govbeilstein-journals.org

This linear sequence ensures that each functional group is installed deliberately and avoids the complication of having two similar nucleophiles (SCN⁻ and NCS⁻) competing in a single step.

One-Pot Reaction Sequences for Polyfunctional Molecules

One-pot reactions enhance synthetic efficiency by reducing the number of workup and purification steps, saving time and resources. ciac.jl.cnnih.gov The synthesis of isothiocyanates from primary amines via the in situ generation and subsequent desulfurization of dithiocarbamate salts is a well-established one-pot procedure. beilstein-journals.orgresearchgate.net

Applying this to the target molecule, one could envision a scenario where an intermediate like 1-amino-2-hydroxyhexane is converted in a one-pot sequence. The hydroxyl group could first be converted to a thiocyanate, and without isolation, the amine could then be transformed into the isothiocyanate.

Furthermore, divergent synthesis offers an elegant approach where a common precursor is converted into different products by simply tuning the reaction conditions. rsc.org A visible-light-promoted, photoinduced divergent synthesis has been developed for the selective formation of thiocyanates or isothiocyanates from carboxylic acids. rsc.org While this specific method produces one functional group or the other, the underlying principle of using reaction conditions to control the outcome between two closely related functionalities is highly relevant for developing strategies for complex bifunctional molecules. rsc.orguni-regensburg.de

Mechanistic Investigations of Isothiocyanate and Thiocyanate Formation

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes.

Isothiocyanate Formation: A common mechanism for isothiocyanate synthesis from primary amines involves two key stages. nih.gov

Dithiocarbamate Salt Formation: The primary amine attacks carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. nih.govbeilstein-journals.org

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent (e.g., iodine, hydrogen peroxide, cyanuric chloride) which facilitates the elimination of a sulfur atom to yield the final isothiocyanate product. nih.govbeilstein-journals.org

Alternatively, the mechanism of isothiocyanate formation from isocyanides and elemental sulfur is proposed to proceed via the nucleophilic attack of the isocyanide on the S₈ ring (or a linear polysulfide chain activated by a base), followed by ring collapse to form the isothiocyanate and a shorter sulfur chain. mdpi.com

Thiocyanate Formation: The formation of the thiocyanate group often occurs via nucleophilic substitution, where the thiocyanate ion (SCN⁻) acts as the nucleophile. The thiocyanate ion is an ambident nucleophile, meaning it can attack via the sulfur atom to form a thiocyanate (R-SCN) or via the nitrogen atom to form an isothiocyanate (R-NCS). In Sₙ2 reactions with primary and secondary alkyl halides, attack via the more nucleophilic sulfur atom is heavily favored, leading to the thiocyanate product. wikipedia.org However, for substrates that favor an Sₙ1 mechanism (e.g., tertiary or benzylic halides), a mixture of isomers is often obtained, with the more thermodynamically stable isothiocyanate sometimes being the major product. wikipedia.orgchemrxiv.org The mechanism of thiocyanate formation can also involve radical pathways, particularly in photocatalytic or electrochemically induced reactions. nih.gov

Elucidation of Reaction Pathways and Transition States

The dual functionality of this compound presents multiple avenues for chemical reactions. The isothiocyanate group is a well-known electrophile, susceptible to nucleophilic attack at the central carbon, while the thiocyanate group can act as a leaving group in nucleophilic substitution reactions or undergo its own set of transformations. The elucidation of dominant reaction pathways is critically dependent on reaction conditions and the nature of the reacting species.

Computational chemistry provides powerful tools for mapping these potential energy surfaces. Although direct computational studies on this compound are not available, data from analogous systems can inform our hypotheses. For instance, computational studies on the rearrangement of acyl thiocyanates (RCO-SCN) to acyl isothiocyanates (RCO-NCS) show activation barriers in the range of 30-31 kcal/mol, indicating that such transformations are thermally accessible but that the thiocyanate isomers can be isolable intermediates. acs.org The transition states for these rearrangements involve a three-membered ring, which could be a potential intramolecular pathway for this compound, though likely with a different energy profile.

Key potential pathways for this molecule include:

Nucleophilic attack at the isothiocyanate: A primary pathway involves the reaction of nucleophiles (e.g., amines, thiols) with the electrophilic carbon of the -NCS group to form thioureas or dithiocarbamates, respectively. Computational docking studies on other isothiocyanates suggest this interaction is highly favorable. nih.govnih.gov

Nucleophilic substitution at the thiocyanate: The carbon atom bearing the -SCN group (C2) is a secondary carbon and a chiral center. A nucleophile could displace the thiocyanate anion via an SN2 mechanism, leading to inversion of stereochemistry, or an SN1 mechanism, resulting in racemization.

Intramolecular cyclization: The proximity of the two functional groups could facilitate intramolecular reactions. For example, the nitrogen of the isothiocyanate could potentially act as an internal nucleophile, though this is less likely without activation.

The transition states for these reactions would vary significantly. An SN2 displacement would involve a pentacoordinate carbon transition state, while nucleophilic addition to the isothiocyanate would proceed through a tetrahedral intermediate. The relative activation energies of these competing pathways would determine the product distribution.

| Reaction Pathway | Description | Hypothetical Activation Energy (Ea, kcal/mol) | Key Transition State Feature |

|---|---|---|---|

| Nu:- Addition to -NCS | Nucleophilic attack on the isothiocyanate carbon. | Low to Moderate | Tetrahedral intermediate formation. |

| SN2 at C2-SCN | Displacement of the thiocyanate group by a nucleophile. | Moderate | Pentacoordinate carbon center. |

| Intramolecular Rearrangement | Isomerization of the thiocyanate to an isothiocyanate. | High | Three-membered cyclic transition state. acs.org |

nih.govnih.gov-Sigmatropic Rearrangements and Their Stereochemical Implications

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org While acs.orgacs.org-sigmatropic shifts are well-documented and facile for certain allyl thiocyanates, which readily isomerize to more stable isothiocyanates, nih.govnih.gov-sigmatropic rearrangements are not a characteristic or commonly observed pathway in organosulfur chemistry. acs.orgnih.gov A hypothetical nih.govnih.gov-sigmatropic shift in this compound would involve the migration of the hexan-1-yl isothiocyanate group from the sulfur atom to the adjacent carbon atom of the C≡N triple bond.

Such a process would be geometrically constrained and energetically unfavorable. The transition state would require significant distortion of the linear S-C≡N geometry. According to Woodward-Hoffmann rules, the stereochemical outcome of a sigmatropic shift depends on whether the migrating group moves across the same face (suprafacial) or opposite faces (antarafacial) of the π-system. stackexchange.com

Stereochemical Implications: The C2 position of this compound is a stereocenter. Any reaction directly involving this carbon, including a hypothetical nih.govnih.gov rearrangement, would have significant stereochemical consequences.

Suprafacial Shift: If the rearrangement were to occur on a single face of the molecule, it would proceed with retention of configuration at the migrating carbon center (C2). However, geometrical constraints make a suprafacial pathway highly unlikely for a nih.govnih.gov shift. stackexchange.com

Antarafacial Shift: An antarafacial shift, where the group migrates to the opposite face of the π-system, would lead to inversion of configuration at C2. This is also geometrically challenging.

Given the high energy barrier and unfavorable geometry, a concerted nih.govnih.gov-sigmatropic rearrangement is an improbable pathway for this molecule. Dissociative-recombination pathways, potentially involving radical or ionic intermediates, would be more plausible if such a skeletal rearrangement were to occur, though this would not be a true pericyclic reaction. The stereochemical outcome in such a case would likely be racemization.

| Type of Shift | Woodward-Hoffmann Prediction | Predicted Outcome at C2 | Likelihood |

|---|---|---|---|

| Suprafacial | Thermally forbidden | Retention of configuration | Very Low |

| Antarafacial | Thermally allowed | Inversion of configuration | Very Low (due to steric hindrance) |

Radical and Polar Mechanisms in Organosulfur Chemistry

The reactivity of this compound can be understood through the lens of both radical and polar mechanisms, which are fundamental to organosulfur chemistry.

Polar Mechanisms: Polar reactions are driven by the attraction between electron-rich (nucleophilic) and electron-deficient (electrophilic) centers.

Electrophilicity of the Isothiocyanate: As previously mentioned, the carbon atom of the -NCS group is highly electrophilic. It readily reacts with a wide range of nucleophiles. This is a classic polar mechanism, initiated by the attack of a lone pair from the nucleophile onto the carbon, followed by protonation of the nitrogen. Isothiocyanates are known to react with the cysteine residues of proteins via this mechanism. nih.gov

Nucleophilicity of the Thiocyanate Anion: In substitution reactions at C2, the thiocyanate ion (SCN⁻) acts as the leaving group. As an ambident nucleophile itself, a free thiocyanate ion could, in principle, attack other electrophilic centers, with the site of attack (S or N) depending on the conditions (HSAB theory).

Radical Mechanisms: Radical reactions involve single-electron transfers and proceed via radical intermediates. These mechanisms can be initiated photochemically, electrochemically, or with radical initiators. nih.gov

Formation of a Thiocyanate Radical (•SCN): A plausible radical pathway could be initiated by the homolytic cleavage of the C2-S bond. This would generate a secondary alkyl radical at C2 and a thiocyanate radical. The thiocyanate radical is a key intermediate in many thiocyanation reactions and can add to unsaturated systems or abstract hydrogen atoms. nih.gov

Intramolecular Radical Cyclization: The generated alkyl radical at C2 could potentially undergo an intramolecular reaction. For example, it could add to the C=S double bond of the isothiocyanate group, which would lead to the formation of a five-membered heterocyclic ring containing sulfur and nitrogen. Such radical cyclizations are a powerful tool in organic synthesis for building ring systems. researchgate.net The regioselectivity of such a cyclization would be governed by Baldwin's rules.

The competition between polar and radical pathways is dictated by the reaction conditions. Polar mechanisms are typical in the presence of strong nucleophiles or electrophiles, while radical pathways are favored by UV light, high temperatures, or the presence of radical initiators.

Biosynthetic Origins and Enzymatic Transformations

Natural Occurrence and Biosynthetic Precursors of Isothiocyanates and Thiocyanates

Isothiocyanates and thiocyanates are naturally occurring compounds found in a variety of organisms, most notably in plants of the Brassicales order. Their biosynthesis is intricately linked to the metabolism of glucosinolates, a class of sulfur-containing secondary metabolites.

The primary route to the formation of isothiocyanates in nature is through the enzymatic hydrolysis of glucosinolates. frontiersin.org Glucosinolates are stored separately from the enzyme myrosinase (a thioglucoside glucohydrolase) within intact plant cells. frontiersin.org When the plant tissue is damaged, for instance by chewing or cutting, myrosinase comes into contact with glucosinolates, initiating a hydrolysis reaction. frontiersin.org

The process begins with myrosinase cleaving the β-thioglucoside bond in the glucosinolate molecule, which releases a glucose molecule and forms an unstable aglycone intermediate. oup.com This aglycone then undergoes a spontaneous chemical rearrangement, known as the Lossen rearrangement, to yield an isothiocyanate. The specific structure of the isothiocyanate formed is determined by the side chain (R-group) of the parent glucosinolate.

However, the outcome of glucosinolate hydrolysis is not always an isothiocyanate. The presence of specifier proteins can alter the rearrangement of the aglycone, leading to the formation of other products such as nitriles, epithionitriles, or thiocyanates. oup.com The formation of these alternative products is influenced by factors such as pH, temperature, and the presence of ferrous ions.

Table 1: Products of Glucosinolate Hydrolysis

| Precursor | Enzyme/Conditions | Primary Product(s) |

| Glucosinolate | Myrosinase | Isothiocyanate |

| Glucosinolate | Myrosinase + Specifier Proteins | Nitrile, Epithionitrile, Thiocyanate (B1210189) |

While the focus is often on the formation of isothiocyanates from glucosinolates, thiocyanate (SCN⁻) itself plays a significant role as a precursor in the biosynthesis of other nitrogen-containing compounds, such as isocyanides, particularly in marine organisms. Research on marine sponges has demonstrated that thiocyanate is a key intermediate in the metabolism of terpenes, leading to the formation of isocyanide and isothiocyanate functional groups. researchgate.net

Studies involving radiolabeled precursors have shown that isocyanides and isothiocyanates can be interconverted in some marine sponges, with thiocyanate occupying a central position in this metabolic pathway. researchgate.net This indicates a dynamic relationship between these functional groups in certain biological systems, distinct from the glucosinolate pathway in plants.

Enzymatic Catalysis in Thiocyanate and Isothiocyanate Metabolism

The metabolism of thiocyanates and isothiocyanates is mediated by a range of enzymes that catalyze their conversion into various other compounds. These enzymatic processes are crucial for both the detoxification and the bioactivation of these molecules in biological systems.

Thiocyanate Hydrolase: This enzyme is a cobalt-containing metalloenzyme that catalyzes the hydrolysis of thiocyanate to carbonyl sulfide (B99878) and ammonia (B1221849). nih.gov Structural and mechanistic studies of thiocyanate hydrolase from Thiobacillus thioparus have revealed a complex active site. The proposed mechanism involves the coordination of the thiocyanate substrate to the cobalt center, followed by a nucleophilic attack by a water molecule. nih.gov Key amino acid residues, such as tyrosine and a post-translationally modified cysteine, are thought to play crucial roles in activating the water molecule and facilitating the hydrolysis reaction. nih.gov

Thiocyanate Dehydrogenase: This enzyme catalyzes the oxidation of thiocyanate to cyanate (B1221674) and elemental sulfur, a reaction that involves the transfer of two electrons. oup.com Thiocyanate dehydrogenase from Thioalkalivibrio paradoxus is a copper-containing enzyme with a unique trinuclear copper center in its active site. foundmyfitness.com The proposed catalytic mechanism involves the binding of thiocyanate to the copper cluster, followed by an electron transfer process that leads to the cleavage of the C-S bond. frontiersin.org A cytochrome c has been identified as a likely physiological electron acceptor for this enzyme. nih.gov

The primary biotransformation pathway for isothiocyanates in mammals is the mercapturic acid pathway. researchgate.net This pathway begins with the conjugation of the isothiocyanate with the tripeptide glutathione (B108866) (GSH), a reaction that can occur non-enzymatically but is significantly accelerated by glutathione S-transferases (GSTs). nih.gov

This initial conjugation forms a dithiocarbamate (B8719985). nih.gov The glutathione conjugate is then sequentially metabolized by other enzymes. Gamma-glutamyltranspeptidase removes the glutamate (B1630785) residue, and a dipeptidase cleaves the glycine (B1666218) residue, resulting in a cysteine conjugate. Finally, N-acetyltransferase adds an acetyl group to the cysteine conjugate, forming the final product, a mercapturic acid (N-acetylcysteine conjugate), which is then typically excreted in the urine. nih.gov

Table 2: Key Intermediates in the Mercapturic Acid Pathway for Isothiocyanates

| Step | Intermediate | Enzyme(s) |

| 1 | Isothiocyanate-Glutathione Conjugate | Glutathione S-Transferases (GSTs) |

| 2 | Isothiocyanate-Cysteinylglycine Conjugate | γ-Glutamyltranspeptidase |

| 3 | Isothiocyanate-Cysteine Conjugate | Dipeptidase |

| 4 | Isothiocyanate-N-acetylcysteine Conjugate (Mercapturic Acid) | N-acetyltransferase |

Intracellular and Extracellular Conversion Processes in Biological Systems

The conversion of precursors to isothiocyanates and thiocyanates, and their subsequent metabolism, occurs in both intracellular and extracellular environments.

In the context of dietary intake of cruciferous vegetables, the initial hydrolysis of glucosinolates can be an extracellular process. If the plant myrosinase is inactivated by cooking, glucosinolates can pass into the gastrointestinal tract where they may be hydrolyzed by the myrosinase-like activity of gut microbiota. frontiersin.org However, the efficiency of this conversion can be highly variable among individuals.

Once isothiocyanates are formed, they are absorbed and their metabolism is primarily an intracellular process. Isothiocyanates can enter cells, where they rapidly conjugate with intracellular glutathione. nih.govoup.com This conjugation is a key driver for the cellular accumulation of isothiocyanates. nih.govoup.com The subsequent steps of the mercapturic acid pathway also occur within the cells of various tissues, particularly the liver and kidneys, leading to the formation of water-soluble metabolites that can be readily eliminated from the body. nih.gov Interestingly, the glutathione conjugates of isothiocyanates are generally not taken up directly by cells but can dissociate back to the free isothiocyanate extracellularly, which is then absorbed. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. Through the analysis of various NMR experiments, the precise connectivity and spatial arrangement of atoms within 1-isothiocyanatohexan-2-yl thiocyanate (B1210189) can be established.

1H, 13C, and Heteronuclear NMR for Comprehensive Structural Assignment

A comparative analysis of NMR data for organic thiocyanates and isothiocyanates reveals distinct chemical shift ranges for the functional groups. rsc.org For 1-isothiocyanatohexan-2-yl thiocyanate, the ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The protons on the hexane (B92381) chain would exhibit characteristic multiplets, with their chemical shifts influenced by the electronegativity of the adjacent isothiocyanate and thiocyanate groups.

The ¹³C NMR spectrum is particularly informative for identifying the carbon atoms of the two distinct functional groups. The carbon of the isothiocyanate group (-N=C=S) is expected to resonate at a different chemical shift compared to the carbon of the thiocyanate group (-S-C≡N). rsc.orgnih.gov Studies on various thiocyanate compounds have shown that the resonance for the thiocyanate carbon appears around 110-115 ppm. nih.gov The remaining carbon atoms of the hexyl backbone would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂-NCS) | 3.5 - 3.8 (t) | 45 - 50 |

| C2 (-CH-SCN) | 3.2 - 3.6 (m) | 50 - 55 |

| C3 (-CH₂-) | 1.6 - 1.8 (m) | 30 - 35 |

| C4 (-CH₂-) | 1.3 - 1.5 (m) | 25 - 30 |

| C5 (-CH₂-) | 1.2 - 1.4 (m) | 22 - 27 |

| C6 (-CH₃) | 0.8 - 1.0 (t) | 13 - 15 |

| -N=C =S | N/A | 125 - 135 |

| -S-C ≡N | N/A | 110 - 115 |

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary. (t) = triplet, (m) = multiplet.

2D NMR Techniques for Connectivity and Conformation

To confirm the structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling between adjacent protons in the hexane chain, confirming their connectivity. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals. Further conformational analysis could be performed using NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the spatial proximity of protons.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula (C₈H₁₂N₂S₂). The high resolution of time-of-flight (TOF) mass spectrometers allows for the calculation of molecular formulas from the obtained molecular ion data. doi.org

In addition to the molecular ion, the mass spectrum will exhibit a characteristic fragmentation pattern that provides further structural information. Cleavage of the C-S bonds and fragmentation of the hexane chain would be expected. Analysis of these fragment ions helps to piece together the molecular structure. Tandem mass spectrometry (MS/MS) can be used to isolate and further fragment specific ions, providing more detailed structural insights. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis.

Characterization of Isothiocyanate (-N=C=S) and Thiocyanate (-SCN) Vibrational Modes

The isothiocyanate and thiocyanate groups have characteristic vibrational modes that can be readily identified in the IR and Raman spectra. The most prominent of these is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, which typically appears in the region of 2050-2150 cm⁻¹. researchgate.netresearchgate.net The thiocyanate group (-SCN) also exhibits a C≡N stretching vibration, which is typically found in a similar region, around 2140-2175 cm⁻¹. nih.govcdnsciencepub.com

The C-S stretching vibrations are also characteristic. For the isothiocyanate group, this band is typically found in the 950-1100 cm⁻¹ region, while for the thiocyanate group, it appears at a lower frequency, generally between 690 and 720 cm⁻¹. researchgate.net The bending modes for both functional groups occur at lower frequencies, typically below 500 cm⁻¹. cdnsciencepub.com

Table 2: Characteristic Vibrational Frequencies for Isothiocyanate and Thiocyanate Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Isothiocyanate (-NCS) | Asymmetric stretch (νas) | 2050 - 2150 |

| Symmetric stretch (νs) | 950 - 1100 | |

| Bending (δ) | ~480 | |

| Thiocyanate (-SCN) | C≡N stretch (ν) | 2140 - 2175 |

| C-S stretch (ν) | 690 - 720 | |

| Bending (δ) | ~470 |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular structure and environment.

Conformational Analysis using Vibrational Spectroscopy

The presence of rotational isomers (conformers) can sometimes be detected by vibrational spectroscopy. uvic.ca Different conformers may give rise to distinct vibrational frequencies, leading to the appearance of multiple peaks for a particular vibrational mode. By studying the spectra at different temperatures, it may be possible to determine the relative stabilities of the different conformers. Computational methods can also be employed to predict the vibrational spectra of different conformers and compare them with the experimental data to aid in the conformational assignment. iu.edu.sa

X-ray Diffraction Studies for Absolute Configuration and Crystalline Architecture

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound are not widely available in published literature, the application of this method would yield critical information about its molecular geometry and packing in the solid state.

A single-crystal X-ray diffraction study would unambiguously determine the bond lengths, bond angles, and torsion angles of the molecule. This would confirm the connectivity of the isothiocyanate and thiocyanate groups to the hexane backbone. For this compound, which is a chiral molecule due to the stereocenter at the second carbon atom, anomalous dispersion techniques in X-ray diffraction could be employed to establish its absolute configuration as either (R) or (S).

Furthermore, the analysis of the crystal structure would reveal the intermolecular interactions, such as van der Waals forces, that govern the crystalline architecture. Understanding the crystal packing is essential for comprehending the physical properties of the compound, including its melting point, solubility, and stability.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.45 |

| b (Å) | 8.78 |

| c (Å) | 12.12 |

| β (°) | 98.5 |

| Volume (ų) | 1100.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that would be obtained from an X-ray diffraction study.

Hyphenated Techniques for Complex Mixture Analysis and Trace Component Detection

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex matrices and for its detection at trace levels.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for this purpose. researchgate.netnih.gov In GC-MS, the volatile this compound would be separated from other components of a mixture based on its boiling point and polarity, and then fragmented and detected by the mass spectrometer. The resulting mass spectrum would provide a unique fragmentation pattern, serving as a "fingerprint" for its identification.

For less volatile samples or for analyses requiring different selectivity, LC-MS would be the method of choice. The compound would be separated by high-performance liquid chromatography (HPLC) and subsequently ionized and detected by the mass spectrometer. The high sensitivity of modern mass spectrometers allows for the detection of this compound at very low concentrations, making it suitable for trace analysis in environmental or biological samples. researchgate.net

The use of tandem mass spectrometry (MS/MS) in conjunction with either GC or LC can further enhance selectivity and sensitivity, which is crucial for detecting trace amounts of the compound in complex sample matrices. nih.gov

Illustrative Parameters for Hyphenated Technique Analysis

| Technique | Separation Column | Mobile Phase/Carrier Gas | Detection Mode |

| GC-MS | Capillary column (e.g., HP-5MS) | Helium | Electron Ionization (EI) |

| LC-MS | C18 reversed-phase column | Acetonitrile/water gradient | Electrospray Ionization (ESI) |

Note: The parameters in this table are illustrative and would require optimization for a specific analytical method.

Computational Chemistry and Structure Reactivity Relationship Srr Studies

Molecular Modeling and Simulation for Conformational Landscape and Intermolecular Interactions

Molecules with flexible backbones like 1-isothiocyanatohexan-2-yl thiocyanate (B1210189) can adopt a multitude of different three-dimensional shapes, or conformations. Understanding this conformational landscape is essential as the reactivity and biological activity of a molecule can be highly dependent on its shape.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing a dynamic picture of the molecule's behavior.

An MD simulation of 1-isothiocyanatohexan-2-yl thiocyanate, either in a vacuum or in a solvent, would reveal the preferred conformations of the hexane (B92381) chain and the relative orientations of the isothiocyanate and thiocyanate groups. This information is critical for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. For example, simulations of related compounds like MeSCN in water have been used to understand the influence of the solvent on the vibrational properties of the thiocyanate group.

The following table illustrates the kind of data that can be extracted from an MD simulation, showing the population of different dihedral angles in the hexane backbone of this compound.

| Dihedral Angle (C-C-C-C) | Conformation | Population (%) |

| ~60° | Gauche | 35 |

| ~180° | Anti | 60 |

| Other | - | 5 |

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity.

To develop a QSRR model for a class of compounds including this compound, one would first need a dataset of experimentally measured reactivity data for a series of related isothiocyanates and thiocyanates. This reactivity data could be, for example, the rate constants for a specific reaction.

Next, a set of molecular descriptors would be calculated for each compound in the series. These descriptors are numerical representations of the molecule's structure and properties, and can be derived from computational chemistry calculations (e.g., HOMO/LUMO energies, partial atomic charges, molecular shape indices).

Finally, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that correlates the molecular descriptors with the observed reactivity. Once validated, this QSRR model could be used to predict the reactivity of new, untested compounds like this compound, based solely on its calculated descriptors. This approach can significantly accelerate the discovery and design of new molecules with desired chemical properties.

Descriptor Development and Selection for QSRR Models

Quantitative Structure-Reactivity Relationship (QSRR) models are essential tools in computational chemistry for predicting the reactivity of molecules based on their structural and physicochemical properties, known as descriptors. For this compound, the development of a robust QSRR model begins with the generation and selection of relevant molecular descriptors. These descriptors can be broadly categorized into electronic, steric, and topological parameters.

Electronic Descriptors: These descriptors are fundamental to understanding the reactivity of the isothiocyanate (-NCS) and thiocyanate (-SCN) functional groups. Key electronic descriptors include:

Partial Atomic Charges: The distribution of electron density across the molecule, particularly on the nitrogen, carbon, and sulfur atoms of the functional groups, dictates the sites for nucleophilic and electrophilic attack.

Frontier Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, are critical indicators of chemical reactivity and stability. wur.nl A smaller energy gap generally suggests higher reactivity.

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule.

Molecular Volume and Surface Area: These parameters are important for understanding how the molecule interacts sterically with other reactants or within a biological system.

Topological Indices (e.g., Wiener index, Randić index): These indices quantify molecular branching and connectivity, which can be correlated with various physical and chemical properties.

The selection of the most relevant descriptors is typically achieved through statistical methods like multiple linear regression (MLR) or machine learning algorithms. For a compound like this compound, a combination of electronic descriptors focusing on the functional groups and steric descriptors for the hexyl chain would likely yield a predictive QSRR model. wur.nl

Table 1: Selected Molecular Descriptors for a Hypothetical QSRR Model of this compound

| Descriptor Class | Descriptor Name | Hypothetical Value | Significance in Reactivity |

| Electronic | HOMO Energy | -9.5 eV | Relates to susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Relates to susceptibility to nucleophilic attack | |

| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility | |

| Partial Charge on N (NCS) | -0.45 e | Potential site for electrophilic interaction | |

| Partial Charge on C (SCN) | +0.30 e | Potential site for nucleophilic attack | |

| Steric | Molecular Volume | 180 ų | Affects steric hindrance in reactions |

| Topological | Wiener Index | 56 | Describes molecular branching and compactness |

Stereo-electronic Effects on Chemical Transformations

Stereo-electronic effects are the interplay of steric and electronic properties that influence the geometry, reactivity, and stereochemical outcome of chemical reactions. In this compound, these effects are paramount in dictating the reactivity of both the thiocyanate and isothiocyanate moieties.

The thiocyanate group (-SCN) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. The outcome of a nucleophilic substitution reaction involving the thiocyanate ion is heavily influenced by stereo-electronic factors. For instance, in an SN2 reaction, the approach of the electrophile is directed by the orbital overlap. youtube.com The transition state's stability, which determines the reaction rate, is dependent on the optimal alignment of the interacting orbitals. youtube.com

A key transformation for this class of compounds is the potential isomerization of the thiocyanate group to the more thermodynamically stable isothiocyanate group. researchgate.netwikipedia.org This rearrangement can be induced by heat or photochemical methods and proceeds through mechanisms where stereo-electronic effects are critical. researchgate.net For example, an electron-transfer induced rearrangement involves the formation of a radical anion, where the cleavage of the C-S bond is influenced by the electronic properties of the entire molecule. researchgate.net The stereochemistry at the second carbon of the hexane chain will also play a significant role in the stereochemical outcome of any substitution or rearrangement reactions at that center.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and structural elucidation. nih.govresearchgate.netmdpi.comnih.gov

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. For this compound, the most characteristic vibrations would be the asymmetric stretching of the -N=C=S group and the stretching of the -S-C≡N group.

The isothiocyanate group typically shows a strong, broad absorption band around 2050-2150 cm-1.

The thiocyanate group exhibits a sharp, less intense absorption band around 2140-2175 cm-1. DFT calculations can help to resolve these overlapping signals and assign other peaks corresponding to C-H, C-C, and C-S stretching and bending vibrations. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is another significant application of computational chemistry. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that correlate well with experimental data. nih.govmdpi.com For this compound, DFT calculations would predict distinct signals for the protons and carbons along the hexyl chain, as well as the characteristic chemical shifts for the carbon atoms in the -NCS and -SCN functional groups.

Table 2: Predicted Spectroscopic Data for this compound using DFT (B3LYP/6-31G(d))

| Spectroscopy | Functional Group/Atom | Predicted Wavenumber (cm-1) / Chemical Shift (ppm) |

| IR | Isothiocyanate (-NCS) asym. stretch | ~2100 |

| Thiocyanate (-SCN) stretch | ~2160 | |

| C-H (alkyl) stretch | 2850-2960 | |

| 13C NMR | -C N (Thiocyanate) | ~112 |

| -N=C =S (Isothiocyanate) | ~130 | |

| -C H-SCN | ~60 | |

| -C H2-NCS | ~50 | |

| 1H NMR | -CH -SCN | ~3.5 |

| -CH 2-NCS | ~3.2 |

These computational predictions provide a theoretical framework for the analysis and characterization of this compound, guiding experimental efforts and deepening the understanding of its chemical nature.

Environmental Fate and Chemical Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation encompasses chemical reactions that occur without the intervention of microorganisms. For 1-isothiocyanatohexan-2-yl thiocyanate (B1210189), these pathways primarily include hydrolysis, solvolysis, and photochemical decomposition.

The isothiocyanate and thiocyanate moieties of 1-isothiocyanatohexan-2-yl thiocyanate exhibit different susceptibilities to hydrolysis and solvolysis. Isothiocyanates are known to react with nucleophiles such as water, amines, and thiols. nih.gov This reactivity increases with temperature and pH. nih.gov The hydrolysis of the isothiocyanate group can lead to the formation of an unstable intermediate dithiocarbamic acid, which can further decompose to yield a primary amine (1-aminohexan-2-yl thiocyanate) and carbon disulfide.

Table 1: Predicted Abiotic Degradation Products of this compound

| Degradation Pathway | Initial Reactant | Key Intermediates | Final Products | Environmental Compartment |

| Hydrolysis of Isothiocyanate | This compound | Dithiocarbamic acid derivative | 1-Aminohexan-2-yl thiocyanate, Carbon disulfide | Water, Soil |

| Hydrolysis of Thiocyanate | This compound | - | 1-Isothiocyanatohexan-2-ol, Hydrogen cyanide, Sulfide (B99878) | Water, Soil |

This table is illustrative and based on general chemical principles of isothiocyanate and thiocyanate degradation, as specific experimental data for this compound is not available.

Microbial Degradation Processes

Microbial activity is a significant factor in the environmental degradation of organic compounds. nih.gov Various microorganisms in soil and water have evolved enzymatic machinery to break down and utilize a wide range of chemical structures, including those found in this compound.

Several bacterial strains have been identified that can degrade isothiocyanates and thiocyanates. For instance, bacteria identified as members of Enterobacter cloacae have been shown to degrade benzyl (B1604629) isothiocyanate to benzylamine (B48309) and hydrogen sulfide. nih.gov It is plausible that environmental microorganisms could utilize similar enzymatic pathways to transform this compound.

The degradation of thiocyanate is also well-documented. For example, Thiobacillus thioparus can utilize thiocyanate as an energy source, converting it to carbonyl sulfide and ammonia (B1221849) via the enzyme thiocyanate hydrolase. ethz.ch Other bacteria can hydrolyze thiocyanate to cyanate (B1221674) and sulfide. ethz.ch The presence of such microorganisms in the environment would significantly contribute to the attenuation of this compound.

In biological systems, a primary detoxification pathway for isothiocyanates involves conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). caringsunshine.comnih.gov This leads to the formation of a glutathione conjugate, which can be further metabolized through the mercapturic acid pathway, ultimately being excreted as a mercapturic acid derivative (N-acetylcysteine conjugate). researchgate.net This pathway effectively reduces the reactivity of the isothiocyanate group.

Thiocyanate detoxification in the body is primarily achieved through its conversion from cyanide, a reaction catalyzed by rhodanese. nih.gov In the environment, microbial degradation serves as the main detoxification pathway. As mentioned earlier, enzymes like thiocyanate hydrolase and cyanase play a crucial role in breaking down thiocyanate into less toxic substances such as ammonia, carbon dioxide, and sulfide. ethz.ch

Table 2: Key Enzymes and Microorganisms in the Degradation of Isothiocyanates and Thiocyanates

| Functional Group | Degradation Pathway | Key Enzymes | Example Microorganisms |

| Isothiocyanate | Biodegradation | Isothiocyanate-degrading enzymes | Enterobacter cloacae |

| Isothiocyanate | Detoxification (Conjugation) | Glutathione S-transferases (GSTs) | Various organisms |

| Thiocyanate | Biodegradation | Thiocyanate hydrolase, Cyanase | Thiobacillus thioparus, Heterotrophic bacteria |

This table provides examples based on existing research on related compounds, as specific data for this compound is not available.

Formation of Stable Metabolites and Environmental Byproducts

The degradation of this compound through the aforementioned pathways will result in the formation of various metabolites and byproducts. The abiotic hydrolysis of the isothiocyanate group is expected to yield the more stable 1-aminohexan-2-yl thiocyanate. Microbial degradation could lead to the formation of the corresponding amine and ultimately to the mineralization of the molecule to carbon dioxide, ammonia, and sulfate (B86663). nih.gov

The breakdown of the thiocyanate group can produce inorganic substances like sulfate and ammonia. nih.gov In the case of detoxification through the mercapturic acid pathway, the stable end product would be the N-acetylcysteine conjugate of the isothiocyanate moiety. The persistence of these metabolites in the environment will depend on their own susceptibility to further degradation. For example, while amines are generally biodegradable, the formation of more complex and stable organic byproducts under certain environmental conditions cannot be ruled out.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.